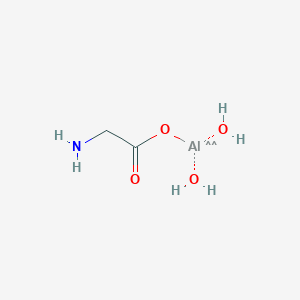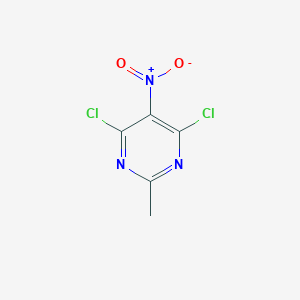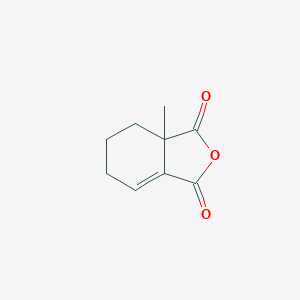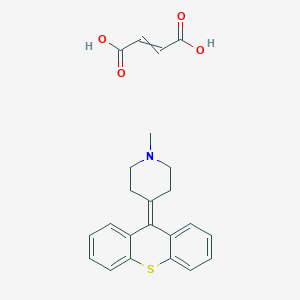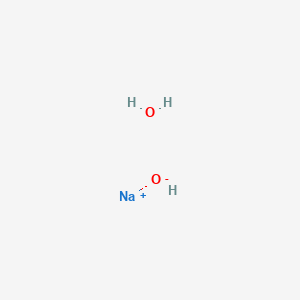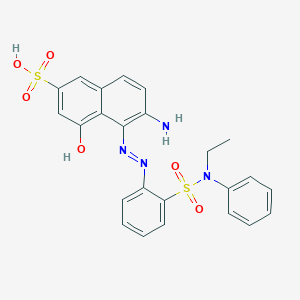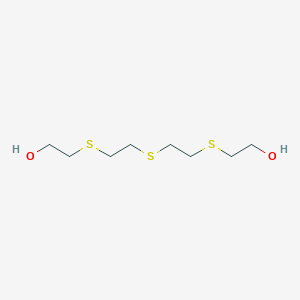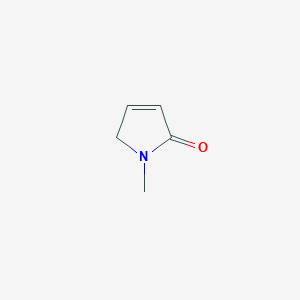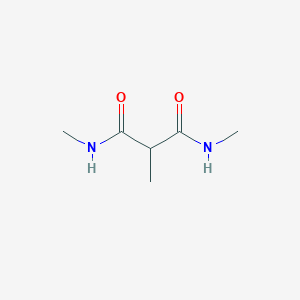
N,N',2-trimethylpropanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N',2-trimethylpropanediamide (TMPD) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TMPD is a diamide compound that is synthesized through a multi-step process involving the reaction of 2-methyl-2-nitropropane-1,3-diol with ammonia and subsequent reduction of the nitro group.
Wirkmechanismus
The mechanism of action of N,N',2-trimethylpropanediamide is not fully understood. However, it is believed that N,N',2-trimethylpropanediamide may act as a radical scavenger and antioxidant. N,N',2-trimethylpropanediamide has been shown to inhibit lipid peroxidation and protect cells from oxidative stress. It has also been suggested that N,N',2-trimethylpropanediamide may have anti-inflammatory properties.
Biochemische Und Physiologische Effekte
N,N',2-trimethylpropanediamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N,N',2-trimethylpropanediamide can protect cells from oxidative stress and reduce apoptosis. N,N',2-trimethylpropanediamide has also been shown to reduce inflammation and improve mitochondrial function. In vivo studies have shown that N,N',2-trimethylpropanediamide can improve cardiac function and reduce myocardial infarction size in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of N,N',2-trimethylpropanediamide is its ability to act as a radical scavenger and antioxidant. This makes it a useful tool in studying oxidative stress and inflammation in vitro and in vivo. However, N,N',2-trimethylpropanediamide has some limitations in lab experiments. It has a short half-life and can be difficult to administer in vivo. It is also relatively unstable and can degrade over time.
Zukünftige Richtungen
There are several future directions for N,N',2-trimethylpropanediamide research. One area of interest is its potential use as a therapeutic agent for cardiovascular disease. N,N',2-trimethylpropanediamide has been shown to improve cardiac function and reduce myocardial infarction size in animal models. Another area of interest is its potential use in neurodegenerative diseases. N,N',2-trimethylpropanediamide has been shown to protect neurons from oxidative stress and reduce inflammation in vitro. Further studies are needed to determine the potential therapeutic applications of N,N',2-trimethylpropanediamide in these areas. Additionally, more research is needed to fully understand the mechanism of action of N,N',2-trimethylpropanediamide and its potential interactions with other compounds.
Synthesemethoden
N,N',2-trimethylpropanediamide is synthesized through a multi-step process involving the reaction of 2-methyl-2-nitropropane-1,3-diol with ammonia and subsequent reduction of the nitro group. The reaction is carried out in the presence of a catalyst such as platinum or palladium. The resulting product is purified through distillation and recrystallization to obtain a pure form of N,N',2-trimethylpropanediamide.
Wissenschaftliche Forschungsanwendungen
N,N',2-trimethylpropanediamide has been used in various scientific research applications due to its unique properties. One of the primary uses of N,N',2-trimethylpropanediamide is as a co-catalyst in the synthesis of polyurethane foams. N,N',2-trimethylpropanediamide is also used as a curing agent in epoxy resins and as a stabilizer in PVC. In addition to its industrial uses, N,N',2-trimethylpropanediamide has also been studied for its potential applications in biological and medical research.
Eigenschaften
CAS-Nummer |
13566-69-3 |
|---|---|
Produktname |
N,N',2-trimethylpropanediamide |
Molekularformel |
C6H12N2O2 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
N,N',2-trimethylpropanediamide |
InChI |
InChI=1S/C6H12N2O2/c1-4(5(9)7-2)6(10)8-3/h4H,1-3H3,(H,7,9)(H,8,10) |
InChI-Schlüssel |
PRMCBQFBVZGCIA-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC)C(=O)NC |
Kanonische SMILES |
CC(C(=O)NC)C(=O)NC |
Andere CAS-Nummern |
13566-69-3 |
Synonyme |
2-mMa N,N'-dimethyl-2-methylmalondiamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



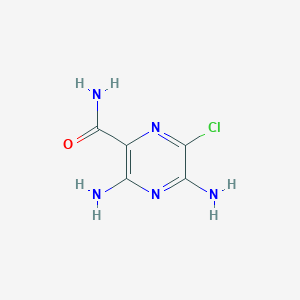
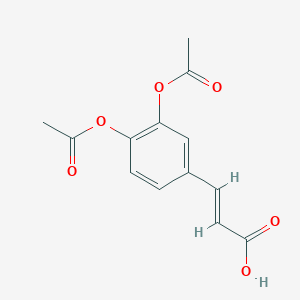
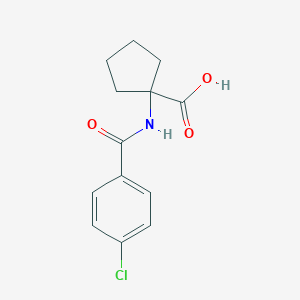
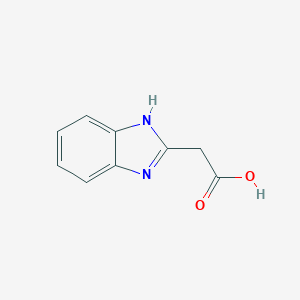
![(1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one](/img/structure/B82753.png)
![5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B82755.png)
